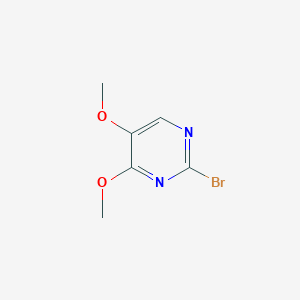

2-Bromo-4,5-dimethoxypyrimidine

Description

Overview of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidines are a fundamental class of heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. tandfonline.com This structural motif is of immense importance in the chemical and biological sciences as it forms the core of several key biomolecules. acs.orgnih.gov Most notably, the pyrimidine scaffold is found in the nucleobases cytosine, thymine, and uracil, which are essential building blocks of nucleic acids, DNA and RNA. nih.gov The historical and ongoing significance of pyrimidines is underscored by their central role in the elucidation of the double helix structure of DNA. acs.org

Beyond their biological roles, pyrimidine derivatives are a major focus of contemporary chemical research due to their wide-ranging pharmacological activities. sigmaaldrich.comresearchgate.net These compounds have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents. sigmaaldrich.comresearchgate.net The versatility of the pyrimidine ring allows for extensive functionalization, leading to a vast library of derivatives with diverse biological and chemical properties. This has made the pyrimidine nucleus an attractive scaffold for medicinal chemists in the pursuit of novel drug discovery. tandfonline.com

Importance of Halogenated and Alkoxylated Pyrimidine Derivatives in Academic Studies

The introduction of halogen and alkoxy substituents onto the pyrimidine ring significantly modifies its electronic properties and reactivity, opening up new avenues for synthetic transformations and biological applications. Halogenated pyrimidines, particularly those containing bromine, are valuable intermediates in organic synthesis. The bromine atom can act as a leaving group in nucleophilic substitution reactions and is amenable to various transition metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures. nih.gov For instance, 5-bromouracil (B15302) derivatives are utilized in the synthesis of antiviral nucleoside analogues. nih.gov

Alkoxylated pyrimidines, on the other hand, are of interest for their potential to modulate the biological activity of the parent compound. The methoxy (B1213986) group, for example, can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov The combination of both halogen and alkoxy groups on a pyrimidine ring can therefore provide a powerful tool for fine-tuning the properties of a molecule for specific research applications.

Specific Research Rationale for 2-Bromo-4,5-dimethoxypyrimidine

As of the latest available data, there is a notable scarcity of published research focusing specifically on this compound. While its isomer, 5-Bromo-2,4-dimethoxypyrimidine, is a commercially available and documented compound used as a precursor in the synthesis of other molecules, the 2-bromo-4,5-dimethoxy isomer appears to be a less-explored chemical entity. tandfonline.comsigmaaldrich.com

The research rationale for a compound like this compound would likely stem from its potential as a synthetic intermediate. The presence of a bromine atom at the 2-position and two methoxy groups at the 4- and 5-positions would offer a unique pattern of reactivity and substitution. The bromine atom could be a site for cross-coupling reactions, while the methoxy groups could influence the regioselectivity of further reactions and the biological profile of any resulting derivatives.

Given the established importance of polysubstituted pyrimidines in medicinal chemistry, the synthesis and characterization of novel isomers like this compound would be a logical step in the exploration of new chemical space. However, at present, detailed research findings, including comprehensive data on its properties and specific applications, are not widely available in the public domain.

Due to the limited availability of specific data for this compound, detailed data tables for its chemical and physical properties cannot be provided at this time.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2O2 |

|---|---|

Molecular Weight |

219.04 g/mol |

IUPAC Name |

2-bromo-4,5-dimethoxypyrimidine |

InChI |

InChI=1S/C6H7BrN2O2/c1-10-4-3-8-6(7)9-5(4)11-2/h3H,1-2H3 |

InChI Key |

UCPRGECDNCOFED-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(N=C1OC)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4,5 Dimethoxypyrimidine

Direct Halogenation Strategies for Pyrimidine (B1678525) Nuclei

Direct halogenation of the pyrimidine ring is a fundamental approach to introduce a halogen atom onto the heterocyclic core. Due to the electron-deficient nature of the pyrimidine ring, resulting from the presence of two nitrogen atoms, electrophilic aromatic substitution reactions are generally more challenging compared to benzene. wikipedia.org However, the presence of electron-donating groups, such as methoxy (B1213986) groups, can activate the ring, facilitating halogenation. powertechjournal.com

The 5-position of the pyrimidine ring is the most susceptible to electrophilic attack. wikipedia.org For the synthesis of 2-Bromo-4,5-dimethoxypyrimidine, direct bromination of a pre-existing 4,5-dimethoxypyrimidine (B1601656) would be a logical, though not commonly documented, approach. More typically, halogenation is performed on pyrimidine rings that are already substituted with activating groups. powertechjournal.com Various brominating agents can be employed, including bromine in acetic acid or the use of N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF). nih.gov The reaction conditions, such as temperature and the presence of a catalyst, are critical for controlling the regioselectivity and yield of the bromination.

Alkylation and Etherification Pathways for Methoxypyrimidines

An alternative and often more practical route to this compound involves the etherification of a corresponding dihydroxypyrimidine precursor. This strategy first requires the synthesis of 2-bromo-4,5-dihydroxypyrimidine. Subsequently, the hydroxyl groups can be converted to methoxy groups via alkylation.

A common method for etherification is the Williamson ether synthesis, which involves deprotonating the hydroxyl groups with a base to form alkoxides, followed by reaction with an alkylating agent like methyl iodide or dimethyl sulfate. Another approach involves reacting the dihydroxypyrimidine with diazomethane. More advanced and milder methods for the etherification of pyrimidinones (B12756618) have been developed, such as using BOP reagent (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) to activate the amide groups in situ for reaction with alcohols. nih.gov

For instance, 2,4-dichloro-5-iodopyrimidine (B155428) can be reacted with sodium methoxide (B1231860) in methanol (B129727) to produce 2,4-dimethoxy-5-iodopyrimidine. tandfonline.com A similar principle would apply to a brominated analogue.

Multi-step Synthetic Routes to this compound from Precursors

The construction of the this compound molecule can also be achieved through a multi-step synthesis that assembles the pyrimidine ring from acyclic precursors. This approach offers the flexibility to introduce the desired substituents at specific positions during the ring formation process.

A general and widely used method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound with an amidine. wikipedia.orgmdpi.com In the context of this compound, a potential precursor could be a suitably substituted malonaldehyde or a derivative thereof, which would provide the C4, C5, and C6 atoms of the pyrimidine ring. The bromine atom could be introduced either on the 1,3-dicarbonyl precursor or on the resulting pyrimidine ring after its formation.

For example, a synthetic pathway could start from 3,4-dimethoxybenzaldehyde, which is first brominated to 2-bromo-4,5-dimethoxybenzaldehyde (B182550). google.comsunankalijaga.org This intermediate can then undergo further reactions to build the pyrimidine ring. While the direct conversion of this specific aldehyde to the target pyrimidine is not explicitly detailed, the principle of using functionalized precursors in multi-step syntheses is a cornerstone of heterocyclic chemistry. youtube.com

Advanced Synthetic Techniques and Process Optimization in Pyrimidine Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods. These advanced techniques are also applicable to the synthesis of pyrimidine derivatives.

Continuous Flow Synthesis Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. While specific applications to this compound are not widely reported, the principles of flow synthesis are well-suited for many of the reaction types involved in its preparation, such as halogenation and condensation reactions. The precise control over reaction parameters in a flow reactor can lead to enhanced selectivity and reduced formation of byproducts.

Environmentally Conscious Synthetic Approaches

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidines. powertechjournal.comrasayanjournal.co.in This involves the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.

For pyrimidine synthesis, techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis have been shown to accelerate reaction rates, improve yields, and often reduce the need for harsh reaction conditions. nih.govnih.gov For instance, microwave irradiation has been successfully used for the synthesis of various pyrimidine analogs. nih.gov Solvent-free "grindstone chemistry" and the use of recyclable catalysts are other green approaches that have been explored for the synthesis of dihydropyrimidinones. researchgate.net The use of potassium bromate (B103136) (KBrO3) as an in-situ source of bromine for the bromination of veratraldehyde is an example of an alternative, potentially safer, bromination method. sunankalijaga.org

Comparison of Synthetic Yields and Purity Profiles Across Methodologies

The choice of synthetic methodology for this compound depends on factors such as the availability of starting materials, desired scale of production, and required purity. The following table provides a conceptual comparison of the different synthetic approaches.

| Synthetic Methodology | Typical Starting Materials | Key Reaction Steps | Potential Advantages | Potential Disadvantages |

| Direct Halogenation | 4,5-Dimethoxypyrimidine | Electrophilic Bromination | Fewer steps, potentially high atom economy. | Risk of over-halogenation, regioselectivity issues. |

| Alkylation/Etherification | 2-Bromo-4,5-dihydroxypyrimidine | O-Alkylation | Good control over methoxy group placement. | Requires synthesis of the dihydroxy precursor. |

| Multi-step Synthesis | Acyclic carbonyls and amidines | Cyclocondensation | High flexibility in introducing substituents. | Longer reaction sequences can lead to lower overall yields. |

| Advanced Techniques | Varies depending on the specific method | Flow reactions, microwave/ultrasound irradiation | Higher yields, shorter reaction times, improved safety, and greener processes. rasayanjournal.co.innih.gov | May require specialized equipment. |

Detailed yield and purity data for the synthesis of this compound are not extensively published in readily accessible literature. However, related syntheses can provide some insight. For example, the synthesis of 2,4-diaminopyrimidine (B92962) derivatives from 2,4,6-trichloropyrimidine (B138864) has reported yields ranging from 10-50%. nih.gov In another example, the synthesis of various substituted pyrimidines via a three-component reaction yielded products with purities greater than 94% and yields ranging from 51% to 69%. nih.gov The synthesis of 2-bromo-4,5-dimethoxybenzaldehyde from veratraldehyde has been reported with yields varying from 21.63% to 82.03% depending on the scale. sunankalijaga.org Purification techniques such as column chromatography and recrystallization are typically employed to achieve high purity of the final product. nih.govnih.gov

Reactivity and Chemical Transformations of 2 Bromo 4,5 Dimethoxypyrimidine

Nucleophilic Substitution Reactions Involving the Bromine Substituent at C-2

The bromine atom at the C-2 position of the pyrimidine (B1678525) ring is susceptible to nucleophilic substitution. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C-2 position towards attack by nucleophiles. The positions activated for nucleophilic aromatic substitution (SNAr) in pyridine, a related heterocycle, are the 2, 4, and 6 positions due to the ability to delocalize the negative charge in the Meisenheimer intermediate. researchgate.net A similar principle applies to pyrimidine systems.

While specific studies on the nucleophilic substitution of 2-bromo-4,5-dimethoxypyrimidine are not extensively detailed in the provided results, the general reactivity of halopyrimidines suggests that various nucleophiles can displace the bromide. For instance, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide resulted in the substitution of the chloro group. rsc.org It is plausible that this compound would undergo similar reactions with a range of nucleophiles, including amines, alkoxides, and thiolates, to yield the corresponding 2-substituted-4,5-dimethoxypyrimidines.

Transition Metal-Catalyzed Cross-Coupling Reactions at C-2 of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com The C-Br bond at the C-2 position of this compound serves as an excellent electrophilic partner in these transformations. The C-Br bond is generally more susceptible to oxidative addition in palladium-catalyzed coupling reactions compared to C-Cl bonds, making aryl bromides common starting materials. illinois.edu

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a widely used transformation in organic synthesis. illinois.edumdpi.com In the context of this compound, this reaction would involve its coupling with various aryl or heteroaryl boronic acids or their esters.

While direct examples involving this compound are not prevalent in the search results, the successful Suzuki-Miyaura coupling of other brominated pyrimidines and related heterocycles provides strong evidence for its feasibility. For instance, 5-bromopyrimidine (B23866) has been successfully coupled with furan-3-boronic acid and 2-methoxypyridine-3-boronic acid. illinois.edu Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been arylated with various aryl/heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com These examples suggest that this compound would readily participate in Suzuki-Miyaura couplings to produce 2-aryl-4,5-dimethoxypyrimidines. The general conditions for such a reaction would likely involve a palladium catalyst, a base such as potassium carbonate or sodium carbonate, and a suitable solvent like 1,4-dioxane (B91453) or toluene. mdpi.comworktribe.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Brominated Heterocycles

| Brominated Substrate | Boronic Acid/Ester | Catalyst System | Product | Reference |

| 5-Bromopyrimidine | Furan-3-boronic acid | Pd catalyst | 5-(Furan-3-yl)pyrimidine | illinois.edu |

| 5-Bromopyrimidine | 2-Methoxypyridine-3-boronic acid | Pd catalyst | 5-(2-Methoxypyridin-3-yl)pyrimidine | illinois.edu |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives | mdpi.com |

| 5-Bromopyrimidine | Triisopropylborate (followed by hydrolysis) | n-BuLi | 5-Pyrimidylboronic acid | worktribe.com |

| ortho-Bromoanilines | Various boronic esters | Not specified | Diversified glucocorticoid receptor modulators | rsc.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgbeilstein-journals.org

Although no specific examples of Buchwald-Hartwig amination on this compound were found, the reaction has been successfully applied to other brominated pyridines and pyrimidines. For example, a practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed. researchgate.net Furthermore, Pd-catalyzed aminations at the C-2 or C-4 positions of estrone (B1671321) derivatives have been achieved in high yields. beilstein-journals.org These precedents strongly suggest that this compound would be a suitable substrate for Buchwald-Hartwig amination, allowing for the synthesis of a variety of 2-amino-4,5-dimethoxypyrimidine derivatives. The reaction would likely proceed under standard Buchwald-Hartwig conditions, utilizing a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a suitable phosphine ligand such as X-Phos or BINAP, and a base like sodium tert-butoxide or cesium carbonate. wikipedia.orgbeilstein-journals.org

Table 2: Examples of Buchwald-Hartwig Amination Reactions

| Aryl Halide | Amine | Catalyst System | Product | Reference |

| Aryl halides | Various amines | Palladium catalyst, phosphine ligand, base | Aryl amines | wikipedia.orglibretexts.org |

| 2-Bromopyridines | Volatile amines | Pd(OAc)₂, dppp, NaO t Bu, Toluene | Secondary and tertiary aminopyridines | researchgate.net |

| 2- or 4-Bromo-13α-estrone derivatives | Aniline, Benzophenone imine | Pd(OAc)₂, X-Phos, KOt-Bu | 2- or 4-Amino-13α-estrone derivatives | beilstein-journals.org |

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is conducted under mild conditions, usually at room temperature with an amine base that also serves as the solvent. wikipedia.org

While direct Sonogashira coupling of this compound is not explicitly reported in the provided search results, the reactivity of other brominated pyrimidines in this reaction is well-established. For example, 5-bromopyrimidine has been used in Sonogashira cross-coupling reactions with terminal alkynes to synthesize 5-alkynylpyrimidines. researchgate.net The reaction conditions often involve a palladium catalyst, a copper(I) salt, and a base in a suitable solvent. wikipedia.orgorganic-chemistry.org Given the success with other bromopyrimidines, it is highly probable that this compound would undergo Sonogashira coupling to afford 2-alkynyl-4,5-dimethoxypyrimidines, providing a route to a range of functionalized pyrimidine derivatives.

Table 3: Illustrative Sonogashira Coupling Reactions

| Aryl/Vinyl Halide | Terminal Alkyne | Catalyst System | Product | Reference |

| Aryl or vinyl halide | Terminal alkyne | Palladium catalyst, Copper co-catalyst, Amine base | Disubstituted alkyne | wikipedia.org |

| 5-Bromopyrimidine derivatives | Terminal alkynes | Palladium catalyst | 5-Alkynyl-4-arylpyrimidines | researchgate.net |

| 4-Iodo-anisole | Phenylacetylene, Ethynyl-cyclohexene | Fibrecat catalysts | Coupled alkynes | researchgate.net |

| 4-Bromo-anisole | Phenylacetylene, Ethynyl-cyclohexene | PdCl₂(PPh₃)₂DVB | Coupled alkynes | researchgate.net |

Reactivity and Functional Group Interconversions of Methoxy (B1213986) Moieties at C-4 and C-5

The methoxy groups at the C-4 and C-5 positions of the pyrimidine ring can also participate in chemical transformations. While generally less reactive towards nucleophilic substitution than a halogen, they can be displaced under certain conditions. For instance, the methoxy groups in 4,6-dimethoxy-5-nitropyrimidine (B100634) are less reactive to nucleophilic substitution than chloro groups. However, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide (B1231860) can lead to the displacement of the chloro group and the methylthio group to form a dimethoxy derivative. rsc.org

Electrophilic and Radical Reactions on the Pyrimidine Core of this compound

The pyrimidine ring is generally considered electron-deficient and therefore less reactive towards electrophilic substitution than benzene. However, the presence of electron-donating methoxy groups at the C-4 and C-5 positions can activate the ring towards electrophilic attack. As previously mentioned, the nitration of 4,6-dimethoxypyrimidine (B185312) occurs at the 5-position.

Radical reactions on pyrimidine systems are less common but can occur under specific conditions. Further investigation would be required to determine the feasibility and regioselectivity of electrophilic and radical reactions on the this compound core.

Chemo- and Regioselective Functionalization Studies

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the chemo- and regioselective functionalization of this compound.

Extensive searches for academic papers, patents, and detailed research findings concerning the reactivity of this specific compound have not yielded sufficient data to construct a thorough and scientifically accurate article as per the requested outline. While information is available for isomers, such as 5-Bromo-2,4-dimethoxypyrimidine, and other related pyrimidine derivatives, the explicit focus on this compound and its unique reactivity profile cannot be adequately addressed with the currently accessible information.

The development of synthetic methodologies often involves the exploration of various isomers of a core structure, and the reactivity of each isomer can be distinct. The electronic and steric effects of the substituent placement in this compound would be expected to direct its reactivity in specific ways under different reaction conditions. For instance, the bromine atom at the 2-position, flanked by a nitrogen atom, is anticipated to be susceptible to nucleophilic aromatic substitution and to participate in various palladium-catalyzed cross-coupling reactions. The methoxy groups at the 4- and 5-positions would influence the electron density of the pyrimidine ring, thereby affecting the regioselectivity of these transformations.

However, without specific published examples, any discussion of reaction pathways, conditions, and product outcomes would be purely speculative. The creation of detailed data tables on research findings is therefore not possible.

Further research in the field of medicinal and materials chemistry may lead to the synthesis and investigation of this compound, at which point a detailed analysis of its chemo- and regioselective functionalization could be compiled. Until such research is published, a comprehensive and authoritative article on this specific topic cannot be generated.

Applications of 2 Bromo 4,5 Dimethoxypyrimidine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Pyrimidine (B1678525) Scaffolds with Modified Functionality

The inherent reactivity of the bromine atom at the 2-position of the pyrimidine ring, coupled with the activating effect of the methoxy (B1213986) groups, renders 2-Bromo-4,5-dimethoxypyrimidine an excellent substrate for a variety of cross-coupling reactions and nucleophilic substitutions. This allows for the introduction of a wide range of functional groups, leading to the generation of diverse pyrimidine scaffolds.

For instance, the bromine atom can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides, to introduce new substituents at the 2-position. Furthermore, it serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in constructing complex molecular architectures.

A notable application is in the synthesis of pyrimidine derivatives with potential biological activity. For example, it can be a precursor for compounds evaluated as thymidylate synthase inhibitors, which are of interest in the development of anti-colorectal cancer drugs. jocpr.com The synthesis of 5-Bromo-2,4-dimethoxypyrimidine itself is a key step in accessing these more complex pyrimidine derivatives. jocpr.com

The following table provides examples of diverse pyrimidine scaffolds that can be synthesized from this compound and the types of reactions involved.

| Target Scaffold | Reaction Type | Potential Application Area |

| 2-Amino-4,5-dimethoxypyrimidines | Nucleophilic Aromatic Substitution | Medicinal Chemistry |

| 2-Aryl-4,5-dimethoxypyrimidines | Suzuki Coupling | Materials Science, Medicinal Chemistry |

| 2-Alkynyl-4,5-dimethoxypyrimidines | Sonogashira Coupling | Organic Electronics, Chemical Probes |

| 2-(Thioalkyl)-4,5-dimethoxypyrimidines | Nucleophilic Aromatic Substitution | Agrochemicals, Medicinal Chemistry |

Role in the Development of Advanced Organic Materials

While direct applications of this compound in advanced organic materials are not extensively documented, its potential as a precursor is significant. The pyrimidine core is a well-known component in various organic functional materials due to its electron-deficient nature, which can be beneficial for applications in organic electronics.

The ability to introduce various substituents at the 2-position of the this compound scaffold through cross-coupling reactions opens up avenues for tuning the electronic and photophysical properties of the resulting molecules. For instance, the introduction of conjugated aryl or alkynyl groups can lead to the formation of π-conjugated systems with potential applications in:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine-containing compounds can be used as electron-transporting materials or as hosts for phosphorescent emitters.

Organic Field-Effect Transistors (OFETs): The electron-deficient nature of the pyrimidine ring can contribute to n-type semiconductor behavior.

Organic Photovoltaics (OPVs): Pyrimidine derivatives can be explored as non-fullerene acceptors or as components in donor-acceptor polymers.

The methoxy groups on the pyrimidine ring can also influence the solubility and solid-state packing of the derived materials, which are crucial parameters for device performance.

Application in the Construction of Nucleoside and Nucleotide Analogs in Synthetic Biology

This compound is a valuable starting material for the synthesis of modified nucleoside and nucleotide analogs. These analogs are crucial tools in synthetic biology and medicinal chemistry for probing and manipulating biological processes. The bromine atom can be replaced by various nucleobases or their precursors to construct the core structure of these analogs.

The general synthetic strategy involves the glycosylation of a suitably modified pyrimidine base derived from this compound with a protected sugar moiety, followed by further functional group manipulations. The ability to introduce modifications at the 2- and 5-positions of the pyrimidine ring allows for the creation of a wide variety of nucleoside analogs with tailored properties.

These synthetic nucleosides and nucleotides can be used to:

Investigate the mechanisms of DNA and RNA polymerases.

Develop antiviral and anticancer therapeutic agents.

Create fluorescent probes for nucleic acid imaging.

Expand the genetic alphabet in synthetic organisms.

Contributions to Agrochemical Development and Fundamental Chemical Research

The pyrimidine scaffold is a common feature in many commercially successful agrochemicals. 5-Bromo-2,4-dimethoxypyrimidine and its derivatives are utilized in the development of new crop protection agents. chemimpex.com Specifically, this compound serves as an intermediate in the synthesis of effective herbicides and fungicides. chemimpex.com The presence of the bromine atom allows for the introduction of various toxophoric groups that can disrupt essential biochemical pathways in weeds and fungi. marketresearchintellect.com

For example, dimethoxypyrimidine derivatives are known to act as herbicides. bohrium.com The ability to functionalize the pyrimidine ring at multiple positions allows for the fine-tuning of the biological activity, selectivity, and environmental persistence of these agrochemicals.

In the realm of fundamental chemical research, this compound serves as a model compound for studying the reactivity and reaction mechanisms of halogenated pyrimidines. Its well-defined structure and predictable reactivity make it an ideal substrate for exploring new synthetic methodologies, including novel cross-coupling reactions and C-H functionalization strategies.

Utilization in Combinatorial Chemistry and Library Synthesis

The versatility of this compound as a synthetic building block makes it highly suitable for use in combinatorial chemistry and the synthesis of compound libraries. The ability to perform a wide range of chemical transformations at the 2-position allows for the rapid generation of a large number of diverse pyrimidine derivatives from a common intermediate.

This approach is particularly valuable in drug discovery and materials science, where the screening of large libraries of compounds is often necessary to identify hits with desired properties. For instance, a library of 2-substituted pyrimidines can be synthesized in a parallel fashion by reacting this compound with a collection of different boronic acids (in Suzuki coupling) or amines (in Buchwald-Hartwig amination). The development of parallel synthesis methods for creating libraries of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides for antiviral screening highlights the utility of such pyrimidine scaffolds in generating diverse, drug-like compounds. nih.gov

The following table illustrates a hypothetical library synthesis scheme starting from this compound.

| Reaction | Reagent Set | Resulting Library |

| Suzuki Coupling | Array of Boronic Acids (R-B(OH)2) | Library of 2-Aryl-4,5-dimethoxypyrimidines |

| Buchwald-Hartwig Amination | Array of Amines (R-NH2) | Library of 2-Amino-4,5-dimethoxypyrimidines |

| Sonogashira Coupling | Array of Terminal Alkynes (R-C≡CH) | Library of 2-Alkynyl-4,5-dimethoxypyrimidines |

Spectroscopic Characterization of 2 Bromo 4,5 Dimethoxypyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 2-Bromo-4,5-dimethoxypyrimidine, ¹H and ¹³C NMR spectra would provide definitive information about the electronic environment of the hydrogen and carbon atoms, respectively.

In the absence of direct experimental spectra for this compound, the expected chemical shifts can be inferred from related structures such as 5-Bromo-2,4-dimethoxypyrimidine and 2-bromo-4,5-dimethoxybenzaldehyde (B182550). libretexts.orgresearchgate.net

The ¹H NMR spectrum of this compound is expected to show a singlet for the proton at the C6 position of the pyrimidine (B1678525) ring. The two methoxy (B1213986) groups at positions 4 and 5 would each exhibit a singlet, with their precise chemical shifts influenced by the electronic effects of the bromine atom and the pyrimidine ring nitrogens. For comparison, in 2-amino-5-bromo-4-methoxypyrimidine, the methoxy protons appear as a singlet. chemicalbook.com In 2-bromo-4,5-dimethoxybenzaldehyde, the two methoxy groups give rise to distinct singlets, indicating different electronic environments. researchgate.net

The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. The chemical shifts of the pyrimidine ring carbons are influenced by the electronegativity of the nitrogen atoms and the substituents. The carbon atom bonded to the bromine (C2) would be significantly affected. The carbons bearing the methoxy groups (C4 and C5) and the unsubstituted carbon (C6) would also have characteristic chemical shifts. Data from 5-Bromo-2,4-dimethoxypyrimidine shows signals for the methoxy carbons around 55 ppm. libretexts.org Aromatic carbons in substituted pyrimidines and benzenes typically resonate in the range of 100-170 ppm. beilstein-journals.orgchemicalbook.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals by revealing their coupling relationships.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Data presented is predicted based on analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-Br | - | ~150-160 |

| C4-OCH₃ | - | ~155-165 |

| C5-OCH₃ | - | ~140-150 |

| C6-H | ~8.5-8.8 | ~150-160 |

| 4-OCH₃ | ~4.0-4.2 | ~55-58 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound. chemicalbook.com

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various bonds present in the molecule. The pyrimidine ring itself will have a series of complex vibrations. Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations from the C6-H bond are anticipated in the region of 3100-3000 cm⁻¹.

C-O stretching: The methoxy groups will show strong C-O stretching bands, typically in the 1250-1000 cm⁻¹ range.

C=N and C=C stretching: The pyrimidine ring will display characteristic stretching vibrations for C=N and C=C bonds between 1600 and 1400 cm⁻¹.

C-Br stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹.

Raman spectroscopy, being complementary to FTIR, is particularly useful for identifying non-polar bonds. chemicalbook.com For this compound, the symmetric vibrations of the pyrimidine ring and the C-Br bond are expected to give rise to distinct Raman signals. The analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of the observed vibrational bands. nih.gov

Table 2: Expected Vibrational Frequencies (cm⁻¹) for this compound Data presented is based on general values for substituted pyrimidines.

| Vibrational Mode | Expected FTIR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch (Methoxy) | 2980 - 2850 | 2980 - 2850 |

| C=N Ring Stretch | 1600 - 1550 | 1600 - 1550 |

| C=C Ring Stretch | 1550 - 1400 | 1550 - 1400 |

| C-O Stretch (Methoxy) | 1250 - 1000 | 1250 - 1000 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis (HRMS, GC-MS, LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) of this compound would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₆H₇BrN₂O₂). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+2 peak in the mass spectrum, where the two peaks are of nearly equal intensity and separated by two mass units.

The fragmentation of this compound under electron ionization (EI) in a GC-MS system would likely proceed through several pathways. Common fragmentation patterns for related compounds involve the loss of substituents from the pyrimidine ring. libretexts.org Expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): From one of the methoxy groups, leading to an [M-15]⁺ ion.

Loss of a methoxy radical (•OCH₃): Resulting in an [M-31]⁺ ion.

Loss of the bromine atom (•Br): This would lead to a significant [M-79/81]⁺ ion.

Cleavage of the pyrimidine ring: This can lead to a variety of smaller fragment ions.

LC-MS, particularly with soft ionization techniques like electrospray ionization (ESI), would be suitable for analyzing the intact molecule and its protonated form [M+H]⁺, providing further confirmation of the molecular weight.

Table 3: Predicted Key Mass Spectral Fragments for this compound Data presented is predicted based on common fragmentation patterns.

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br/⁸¹Br) |

|---|---|---|

| [M]⁺ | [C₆H₇BrN₂O₂]⁺ | 218/220 |

| [M-CH₃]⁺ | [C₅H₄BrN₂O₂]⁺ | 203/205 |

| [M-OCH₃]⁺ | [C₅H₄BrN₂O]⁺ | 187/189 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the electronic structure of the compound.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the pyrimidine ring. The presence of the bromine atom and the methoxy groups as auxochromes will influence the position and intensity of these absorption bands. Halogen substitution on the pyrimidine ring is known to cause shifts in the absorption maxima. mdpi.comnih.gov For instance, the VUV photoabsorption spectra of 2- and 5-bromopyrimidine (B23866) show similarities below 7.3 eV, with major differences appearing at higher energies. mdpi.com The π* ← π transitions are typically responsible for the most intense bands. nih.gov The methoxy groups, being electron-donating, are likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrimidine.

Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound in a Non-polar Solvent Data presented is an estimation based on related pyrimidine derivatives.

| Electronic Transition | Expected λ_max (nm) |

|---|---|

| π → π* | ~260 - 290 |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

While no crystal structure for this compound is currently available in the public domain, the structure of related pyrimidine derivatives can provide insights into what might be expected. The pyrimidine ring is expected to be essentially planar. The methoxy groups may be slightly twisted out of the plane of the pyrimidine ring due to steric interactions with the adjacent bromine atom and the other methoxy group.

The crystal packing would be influenced by intermolecular interactions such as halogen bonding (C-Br···N or C-Br···O), dipole-dipole interactions, and van der Waals forces. The bromine atom, in particular, can participate in halogen bonding, which is a significant directional interaction in crystal engineering. Analysis of the crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione reveals the role of Br···Br halogen bonding in the crystal packing. nih.gov

Table 5: Predicted Crystallographic Parameters for this compound This table is hypothetical as no experimental data is available.

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Bond Lengths (Å) | C-Br: ~1.88-1.92, C-N: ~1.32-1.38, C-O: ~1.35-1.40 |

| Key Bond Angles (°) | Angles within the pyrimidine ring: ~115-125 |

Computational and Theoretical Investigations of 2 Bromo 4,5 Dimethoxypyrimidine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can elucidate the geometric and electronic structure of 2-Bromo-4,5-dimethoxypyrimidine, providing insights into its stability and reactivity.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. iiste.orgwjarr.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the oxygen atoms of the methoxy (B1213986) groups, indicating these as likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyrimidine ring, particularly near the electron-withdrawing bromine atom, marking it as a probable site for nucleophilic attack. The presence of nitrogen atoms in the pyrimidine ring generally leads to a decrease in the HOMO-LUMO energy gap compared to carbocyclic aromatic rings, suggesting a higher potential for chemical reactivity. iiste.org

Table 1: Representative Frontier Molecular Orbital Energies for Pyrimidine Derivatives

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Note: The values in this table are representative examples based on DFT calculations for substituted pyrimidines and are intended to be illustrative for this compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, usually in shades of blue).

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy groups, indicating their susceptibility to electrophilic attack. researchgate.netnih.gov The regions around the hydrogen atoms and the bromine atom are expected to exhibit a positive electrostatic potential, suggesting them as sites for nucleophilic interactions. researchgate.net The design of pyrazolo-pyrimidine inhibitors has been guided by optimizing the molecular electrostatic potential to enhance binding to target enzymes. rsc.org

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. Key descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). iiste.orgwjarr.com

Chemical Potential (μ) : Describes the escaping tendency of electrons from a system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A lower hardness value indicates higher reactivity. wjarr.com

Global Softness (S) : The reciprocal of hardness, with higher values indicating greater reactivity. wjarr.com

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Table 2: Representative Global Reactivity Descriptors for Pyrimidine Derivatives

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.5 to -4.5 |

| Chemical Hardness (η) | 1.7 to 2.3 |

| Global Softness (S) | 0.43 to 0.59 |

| Electrophilicity Index (ω) | 3.0 to 4.0 |

Note: The values in this table are representative examples based on DFT calculations for substituted pyrimidines and are intended to be illustrative for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Pyrimidine Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. For pyrimidine analogs, QSAR models have been successfully employed to predict their efficacy as inhibitors of various enzymes, such as dihydrofolate reductase (DHFR). nih.govnih.gov

A typical QSAR study on pyrimidine analogs related to this compound would involve:

Data Set : A collection of pyrimidine derivatives with experimentally determined biological activities.

Descriptor Calculation : Calculation of various molecular descriptors (e.g., topological, electronic, steric) for each compound.

Model Development : Using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive model. nih.gov

Model Validation : Assessing the statistical significance and predictive power of the developed model. nih.gov

Such models can guide the design of novel pyrimidine derivatives with enhanced biological activity by identifying the key structural features that influence their function.

Molecular Dynamics and Docking Simulations for Predictive Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions at the active site. nih.gov For this compound, potential targets could include kinases or other enzymes where pyrimidine-based inhibitors have shown activity. The docking results would highlight key interactions like hydrogen bonds, halogen bonds, and hydrophobic interactions.

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon binding. nih.gov This can offer a more realistic picture of the binding event than static docking alone.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The biological activity and solid-state properties of this compound are governed by a network of non-covalent interactions.

Hydrogen Bonding : The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, forming interactions with donor groups in a receptor's active site or in the crystal lattice.

Halogen Bonding : The bromine atom on the pyrimidine ring can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic site. This type of interaction is increasingly recognized as important in drug design.

π-Stacking : The aromatic pyrimidine ring can engage in π-stacking interactions with other aromatic residues in a protein target, contributing to binding affinity.

Understanding these interactions is crucial for the rational design of molecules with specific binding properties.

Prediction of Spectroscopic Signatures and Molecular Reactivity Pathways

Theoretical predictions of spectroscopic signatures and the exploration of molecular reactivity pathways provide invaluable information on the chemical behavior of a compound. For this compound, these predictions can be inferred from computational studies on analogous molecules.

Spectroscopic Signatures:

Computational methods, primarily DFT, are employed to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra are crucial for the identification and structural elucidation of the compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. In a study involving the synthesis of 5-bromo-2,4-dimethoxypyrimidine , the experimental ¹³C NMR spectrum in DMSO-d₆ showed signals for the methoxy groups at 54.98 ppm and 54.84 ppm. jocpr.com It is anticipated that the methoxy groups in the 2-bromo-4,5-dimethoxy isomer would exhibit similar chemical shifts, though slight variations would be expected due to the different substitution pattern on the pyrimidine ring.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the various bond stretching and bending modes within a molecule. DFT calculations can predict these frequencies with a high degree of accuracy. For general pyrimidine derivatives, characteristic IR absorption bands are observed for C-H aromatic stretching (around 2920-2978 cm⁻¹), C=C stretching (around 1570-1596 cm⁻¹), and C=N aromatic stretching (around 1525-1575 cm⁻¹). researchgate.net The presence of the bromo and methoxy substituents would introduce additional characteristic bands. Anharmonic GVPT2 vibrational frequencies and deperturbed (DVPT2) IR intensities of pyrimidine have been shown to be influenced by solvent effects. researchgate.net

A theoretical IR spectrum for a related compound, pyrimidine, has been calculated, demonstrating the utility of computational methods in assigning experimental bands. researchgate.net A similar approach for this compound would involve geometry optimization followed by frequency calculations using a suitable DFT functional and basis set.

Interactive Data Table: Predicted Spectroscopic Data for Pyrimidine Analogs

| Compound | Method | Predicted Spectroscopic Data |

| 5-Bromo-2,4-dimethoxypyrimidine | Experimental ¹³C NMR (DMSO-d₆) | Methoxy (-OCH₃) signals at δ 54.98 and 54.84 ppm. jocpr.com |

| General Pyrimidine Derivatives | Experimental IR | C-H aromatic stretch: ~2920-2978 cm⁻¹, C=C stretch: ~1570-1596 cm⁻¹, C=N aromatic stretch: ~1525-1575 cm⁻¹. researchgate.net |

| Pyrimidine | DFT (GVPT2/DVPT2) | Detailed vibrational frequencies have been calculated, showing solvent effects on band positions and intensities. researchgate.net |

Molecular Reactivity Pathways:

The reactivity of a molecule is governed by its electronic structure. Computational chemistry provides key descriptors that help in predicting the most likely pathways for chemical reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For pyrimidine and its derivatives, both electrophilic and nucleophilic substitution reactions are possible. youtube.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In pyrimidine derivatives, the nitrogen atoms are typically electron-rich centers, while the carbon atoms can be either electron-rich or -poor depending on the substituents.

Interactive Data Table: Key Reactivity Concepts for Substituted Pyrimidines

| Reactivity Concept | Description | Relevance to this compound |

| Electrophilic Substitution | Reaction involving the attack of an electrophile. The pyrimidine ring is generally electron-deficient, but activating groups can facilitate this reaction. | The methoxy groups are activating and would direct incoming electrophiles. |

| Nucleophilic Substitution | Reaction involving the attack of a nucleophile. Halogenated pyrimidines are susceptible to nucleophilic substitution. | The bromine atom is a good leaving group, making this a likely reaction pathway. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. The substituents will modulate this gap. |

| Molecular Electrostatic Potential | A map of the electrostatic potential on the molecule's surface, indicating sites for electrophilic and nucleophilic attack. | Would reveal the most probable sites for reaction on the pyrimidine ring and substituents. |

Future Research Trajectories and Interdisciplinary Outlook for 2 Bromo 4,5 Dimethoxypyrimidine

Innovations in Synthesis and Derivatization Methodologies

Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 2-Bromo-4,5-dimethoxypyrimidine and its derivatives. While established methods exist, innovations in catalytic cross-coupling reactions, such as Suzuki-Miyaura, are anticipated. These advancements will enable the introduction of a wide array of functional groups at the 2-position of the pyrimidine (B1678525) ring, expanding the chemical space for drug discovery and materials science. For instance, the bromine atom at the 2-position enhances reactivity in such cross-coupling reactions, serving as an effective leaving group.

Exploration of Novel Biological Targets for Pyrimidine-Based Agents in Chemical Biology

The pyrimidine core is a well-established pharmacophore present in numerous FDA-approved drugs. acs.orgnih.gov Building on this, future research will aim to identify novel biological targets for derivatives of this compound. The diverse functionalities that can be introduced onto the pyrimidine scaffold allow for the creation of libraries of compounds for screening against a wide range of biological targets. nih.gov

Researchers are actively investigating the potential of pyrimidine derivatives as inhibitors of kinases, such as PI3K and mTOR, which are crucial in cancer signaling pathways. mdpi.comresearchgate.net Additionally, the exploration of pyrimidine-based compounds as antiviral, antibacterial, anti-inflammatory, and neuroprotective agents continues to be a fertile area of research. nih.govnih.govnih.govmdpi.com The ability to modulate the electronic and steric properties of the molecule through derivatization will be key to developing potent and selective inhibitors for these targets.

Integration into Advanced Functional Materials Research (e.g., Optoelectronics, Polymers)

The unique electronic properties of the pyrimidine ring make it an attractive component for advanced functional materials. mdpi.com Future research will explore the integration of this compound and its derivatives into organic light-emitting diodes (OLEDs), organic semiconductors, and functional polymers. mdpi.comnih.gov The electron-accepting nature of the pyrimidine core, combined with the potential to introduce various electron-donating or -accepting substituents, allows for the tuning of photophysical properties like absorption and emission spectra. researchgate.net

By strategically designing molecules with specific donor-acceptor architectures, researchers aim to develop materials with enhanced intramolecular charge transfer (ICT) and aggregation-enhanced emission (AEE) characteristics, which are desirable for applications in optoelectronics. nih.govresearchgate.net The investigation of nonlinear optical (NLO) properties of pyrimidine derivatives is also a promising avenue, with potential applications in photonics and optical data storage. rsc.org

Development of High-Throughput Screening Approaches for Pyrimidine Libraries

To efficiently explore the vast chemical space accessible from this compound, the development of high-throughput screening (HTS) methods is crucial. acs.org DNA-encoded library technology (DELT) is a powerful platform that enables the rapid synthesis and screening of billions of compounds against various biological targets. nih.govacs.org Future efforts will focus on designing and constructing diversified pyrimidine-focused DNA-encoded libraries to identify novel hit compounds for drug discovery. nih.govacs.org

These HTS campaigns will utilize multiplexed assays that can simultaneously monitor multiple activities, such as enzyme inhibition and cellular toxicity, to quickly identify promising lead candidates. acs.org The integration of automated synthesis and screening technologies will further accelerate the discovery process. nih.gov

Synergistic Applications in Catalysis and Supramolecular Chemistry

The pyrimidine scaffold can also play a role in the development of novel catalysts and supramolecular assemblies. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, opening up possibilities for the design of new metal-organic frameworks (MOFs) and coordination polymers with catalytic or sensory applications.

In supramolecular chemistry, the ability of pyrimidine derivatives to form predictable intermolecular interactions, such as hydrogen bonding and π-π stacking, can be exploited to construct complex, self-assembled architectures. These structures could find applications in areas like molecular recognition, controlled release systems, and the development of "smart" materials that respond to external stimuli.

Q & A

Basic: What are the most reliable synthetic routes for 2-bromo-4,5-dimethoxypyrimidine, and how do reaction conditions influence yield?

Methodological Answer:

A high-yield approach involves electrophilic aromatic substitution using brominating agents like KBrO₃ under acidic conditions. For example, in situ bromination of veratraldehyde analogs with KBrO₃ achieved yields up to 82% at optimal scales (1.0–2.0 g starting material) . Key factors include:

- Temperature control : Maintaining 70–80°C prevents decomposition.

- Solvent choice : Methanol or acetic acid enhances reactivity compared to polar aprotic solvents.

- Stoichiometry : Excess brominating agents (1.2–1.5 eq) improve conversion but require careful quenching.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Melting Point Analysis : Reported melting points (e.g., 142–144°C for analogs like 2-bromo-4,5-dimethoxybenzaldehyde) validate purity .

- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃) and bromine substituents. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons show deshielding near δ 7.5–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 219.04 for C₆H₇BrN₂O₂) .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

The bromine atom acts as a leaving group, enabling palladium-catalyzed couplings. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for aryl boronic acid partners.

- Solvent Optimization : Use DMF or THF under inert atmospheres to prevent dehalogenation.

- Steric Effects : The 4,5-dimethoxy groups may hinder reactivity; microwave-assisted synthesis (100–120°C, 30 min) improves efficiency .

Advanced: How can researchers resolve contradictions in reported yields during scale-up synthesis?

Methodological Answer:

Discrepancies often arise from:

- Mass Transfer Limitations : At scales >2.0 g, stirring efficiency drops, reducing yields from 82% to ~69% . Mitigate via segmented batch processing.

- Impurity Profiles : Byproducts (e.g., di-brominated analogs) form at higher bromine concentrations. Use TLC or HPLC (C18 column, acetonitrile/water gradient) to monitor .

- Temperature Gradients : Calibrate heating sources to ensure uniform reaction conditions.

Advanced: What strategies improve purification of this compound from complex mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) for baseline separation.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%) .

- Acid-Base Extraction : For amine-containing byproducts, adjust pH to 5–6 to isolate the neutral target compound .

Advanced: What are the understudied pharmacological applications of brominated dimethoxy-pyrimidines?

Methodological Answer:

While this compound is primarily a synthetic intermediate, structural analogs like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) show serotonin receptor modulation . Research gaps include:

- Kinase Inhibition : Screen against CDK or JAK kinases using ATP-competitive assays.

- Antimicrobial Activity : Test against Gram-negative bacteria (e.g., E. coli) via broth microdilution (MIC assays) .

Basic: How should researchers handle safety and stability concerns during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.